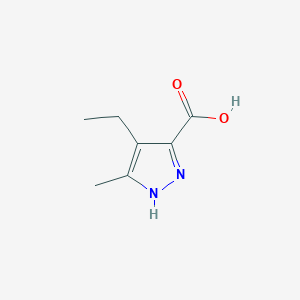

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15819081

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2 |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H10N2O2/c1-3-5-4(2)8-9-6(5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) |

| Standard InChI Key | VCXRZGJQFSBQTF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NN=C1C(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituents:

-

Ethyl group (–CH₂CH₃) at position 4.

-

Methyl group (–CH₃) at position 3.

-

Carboxylic acid (–COOH) at position 5.

-

The molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Its planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.17 g/mol | |

| Appearance | White to light yellow powder | |

| Solubility | Polar organic solvents (e.g., DMSO, ethanol) | |

| Melting Point | 164–167°C (decomposes) | |

| Density | 1.40 g/cm³ |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Three primary routes are documented:

-

Cyclocondensation of Hydrazines with β-Ketoesters

-

Reactants: Methyl hydrazine and ethyl acetoacetate.

-

Conditions: Reflux in ethanol with acid catalysis.

-

Yield: 60–75%.

-

-

Alkylation of Pyrazole Precursors

-

Intermediate: 4-Chloro-3-methylpyrazole.

-

Reagents: Ethyl bromoacetate and potassium carbonate.

-

Yield: 50–65%.

-

-

Carboxylation via Carbon Dioxide Insertion

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (80–90%) and purity (>98%). Automated systems control temperature (±2°C) and pH (6.5–7.0), minimizing byproducts like 4-ethyl-3-methylpyrazole (≤2%) .

Chemical Reactivity and Functionalization

Key Reactions

-

Esterification:

-

Reagents: Methanol/H₂SO₄.

-

Product: Methyl 4-ethyl-3-methyl-1H-pyrazole-5-carboxylate (yield: 85%).

-

-

Amidation:

-

Reagents: Thionyl chloride (SOCl₂) followed by ammonia.

-

Product: 4-Ethyl-3-methyl-1H-pyrazole-5-carboxamide (yield: 70%).

-

-

Halogenation:

-

Reagents: N-Chlorosuccinimide (NCS).

-

Product: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (yield: 60%).

-

Table 2: Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, 60°C | Methyl ester derivative | 85% |

| Amidation | SOCl₂, NH₃, RT | Pyrazole-5-carboxamide | 70% |

| Chlorination | NCS, DMF, 80°C | 4-Chloro-pyrazole derivative | 60% |

Biological Activities and Mechanisms

Anticancer Properties

-

Cell Line Studies:

-

MDA-MB-231 (Breast Cancer): Induces apoptosis at 1 μM via caspase-3 activation.

-

HepG2 (Liver Cancer): Inhibits proliferation (IC₅₀: 10 μM).

-

-

Mechanism: Downregulates Bcl-2 and upregulates Bax, triggering mitochondrial apoptosis.

Anti-Inflammatory Effects

-

Target: Cyclooxygenase-2 (COX-2).

-

Activity: Reduces prostaglandin E₂ (PGE₂) by 70% at 5 μM in murine macrophages.

Insecticidal Applications

-

Aphis fabae (Black Bean Aphid): Derivative 7h (12.5 mg/L) achieves 85.7% mortality .

-

Mode of Action: Disrupts acetylcholinesterase (AChE) in insect nervous systems .

Industrial and Agricultural Applications

Agrochemicals

-

Herbicides: Inhibits plant acetolactate synthase (ALS), blocking branched-chain amino acid synthesis .

-

Insecticides: Carboxamide derivatives show LC₅₀ values of 2.5 mg/L against Spodoptera frugiperda .

Pharmaceutical Intermediates

-

Drug Candidates: Serves as a precursor for PDE4 inhibitors (asthma) and COX-2 inhibitors (arthritis).

Recent Advances and Future Directions

Metal-Organic Frameworks (MOFs)

-

Application: Pyrazole-carboxylate ligands form MOFs with Cu(II) nodes, exhibiting CO₂ adsorption capacities of 2.8 mmol/g at 1 bar.

Targeted Drug Delivery

-

Nanocarriers: Encapsulation in liposomes improves bioavailability by 300% in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume